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Introduction

Coenzyme Factor F430 (F430) is a unigue nickel-containing tetrapyrrole essential for life in
methanogenic and anaerobic methanotrophic archaea.[1] It functions as the prosthetic group
for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-
releasing step in methanogenesis and the initial step in the anaerobic oxidation of methane.[1]
[2][3] Its distinct structure, featuring the most reduced porphinoid ring system found in nature, is
central to its catalytic activity.[4] The name "F430" originates from its characteristic strong
absorption of light at a wavelength of 430 nm.[1] This guide provides a detailed examination of
the molecular structure of F430, the experimental protocols used for its elucidation, and its
biosynthetic pathway.

Molecular Structure of Coenzyme F430

The complete structure of F430 was determined through a combination of X-ray crystallography
and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is a hydrocorphinoid, meaning it is
based on a highly reduced porphyrin macrocycle.

Key Structural Features:

e Macrocycle Core: The core is a corphin ring system, a tetrapyrrole that is more saturated
than a porphyrin. This high degree of saturation is responsible for its unique spectroscopic
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properties.

o Central Nickel lon: F430 is one of the rare biological molecules that contains nickel. The

nickel ion is typically in the Ni(ll) oxidation state in the inactive enzyme, which is

paramagnetic (S=1), and is reduced to the catalytically active Ni(l) state.[5][6]

o Peripheral Rings: In addition to the four standard pyrrole-derived rings (A-D), F430

possesses two additional fused rings: a y-lactam ring (E) and a six-membered carbocyclic

ring containing a ketone group (F).[1]

e Chemical Formula: The chemical formula for the anionic form of Coenzyme F430 is

Ca2H51N6NiO137.[1][3]

Caption: Schematic diagram of the Coenzyme F430 core structure.

Quantitative Structural and Spectroscopic Data

The structural elucidation of F430 has yielded precise quantitative data regarding its geometry

and spectroscopic properties.

Table 1: Nickel Coordination Sphere Bond Lengths Data obtained from Extended X-ray

Absorption Fine Structure (EXAFS) spectroscopy.

Bond Length (A) Reference(s)
Nickel-Nitrogen (2N) 1.92 [7][8]
Nickel-Nitrogen (2N) 2.10 [718]
Nickel-Ligand (Axial) ~2.1 9]

Table 2: Key Spectroscopic Properties

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://pubmed.ncbi.nlm.nih.gov/9030728/
https://pubmed.ncbi.nlm.nih.gov/2504147/
https://en.wikipedia.org/wiki/Cofactor_F430
https://en.wikipedia.org/wiki/Cofactor_F430
https://pubchem.ncbi.nlm.nih.gov/compound/cofactor-F430
https://pmc.ncbi.nlm.nih.gov/articles/PMC1152871/
https://pubmed.ncbi.nlm.nih.gov/4084233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1152871/
https://pubmed.ncbi.nlm.nih.gov/4084233/
https://pubmed.ncbi.nlm.nih.gov/3356701/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopic

Characteristic

Technique Reference(s)
State Peaks (A_max)
F430 (Ni(I) UV-Visible 430 nm, 274 nm [1][10]
F430 (Ni(l), reduced) UV-Visible 386 nm, 750 nm [5]
) g-values: ~2.25, 2.07,
F430 (Ni(l), reduced) EPR Spectroscopy [11]

2.06

Experimental Protocols for Structural Elucidation

The determination of the complex structure of F430 relies on a combination of isolation,

spectroscopy, and crystallography.

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://en.wikipedia.org/wiki/Cofactor_F430
https://www.pnas.org/doi/pdf/10.1073/pnas.79.12.3707
https://pubmed.ncbi.nlm.nih.gov/9030728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2526056/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Lysis of
Methanobacterium thermoautotrophicum
Anion-Exchange & HPLC

Chromatography

Pure F430

UV-Visible Spectroscopy
(Confirmation of A_max at 430 nm)

2D NMR Spectroscopy
(COSY, NOESY, HMQC)
for proton & carbon assignment

Crystallization
X-ray Diffraction

Data Processing &
Electron Density Mapping
3D Molecular Model &, !
of Coenzyme F430

X-ray Absorption Spectroscopy
(EXAFS) for Ni coordination

Click to download full resolution via product page

Caption: Generalized experimental workflow for F430 structure elucidation.

4.1 Isolation and Purification The initial and critical step is the isolation of F430 from
methanogenic archaea, such as Methanobacterium thermoautotrophicum.

¢ Cell Lysis: Cells are harvested and lysed to release cytoplasmic contents.

« Extraction: The protein-free F430 is extracted from the cell lysate, often using a methanol-
based procedure.[10]
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o Chromatography: The extract is subjected to multiple rounds of chromatography to separate
F430 from other cellular components and from its isomers. Anion-exchange chromatography
followed by high-performance liquid chromatography (HPLC) is a common strategy.[9][12]
The process is monitored by checking for the characteristic absorbance at 430 nm.[12]

4.2 X-ray Absorption Spectroscopy (XAS) XAS, particularly the Extended X-ray Absorption Fine
Structure (EXAFS) region, is a powerful technique for probing the local environment of the
nickel atom.

o Sample Preparation: A concentrated, purified sample of F430 is prepared, often in a frozen
agueous solution to be maintained at cryogenic temperatures.

o Data Collection: The sample is irradiated with a tunable beam of X-rays from a synchrotron
source. The absorption of X-rays by the nickel K-edge is measured as a function of energy.

o Data Analysis: The oscillations in the absorption spectrum past the edge (the EXAFS region)
are analyzed. These oscillations are caused by the backscattering of photoelectrons from
neighboring atoms. Fourier transformation of the EXAFS data yields a radial distribution
function, providing precise information on the number, type, and distance of atoms in the
nickel coordination sphere, such as the key Ni-N bond lengths.[7][8]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy was instrumental in
determining the complex covalent structure and stereochemistry of the macrocycle.

o Sample Preparation: Purified F430 is dissolved in a suitable deuterated solvent (e.g., D20 or
trifluoroethanol-ds).[11][12]

o Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a
high-field NMR spectrometer. Key experiments include:

o COSY (Correlation Spectroscopy): Identifies proton-proton (*H-1H) spin-spin couplings,
revealing adjacent protons in the structure.

o NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect
Spectroscopy): Identifies protons that are close in space (<5 A), providing crucial distance
constraints for 3D structure determination.[12][13]
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o HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly bonded
to carbon-13 (13C), allowing for the assignment of carbon signals.[12]

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is essential for piecing together the
molecular framework.[12]

Structure Calculation: The through-bond connectivities from COSY and HMBC, combined
with through-space distance restraints from NOESY, are used to assign all non-
exchangeable proton and carbon signals and to confirm the overall molecular structure.[12]
[13]

4.4 X-ray Crystallography While obtaining high-quality crystals of isolated F430 is challenging,
crystallographic analysis of the entire MCR enzyme has provided the definitive view of F430 in
its native protein environment.[14]

Crystallization: The purified molecule (or holoenzyme) is subjected to various crystallization
screening conditions (e.g., vapor diffusion with different precipitants, pH, and temperatures)
to grow single, well-ordered crystals.[15]

X-ray Diffraction: The crystal is mounted and exposed to a highly collimated beam of X-rays,
typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of
spots.[16]

Data Processing: The intensities and positions of the diffracted spots are measured as the
crystal is rotated. This data is used to calculate an electron density map of the molecule.[16]

Model Building and Refinement: An atomic model of the molecule is built into the electron
density map and computationally refined to best fit the experimental diffraction data, yielding
a final 3D structure with atomic-level resolution.[15]

Biosynthesis Pathway of Coenzyme F430

The biosynthesis of F430 is a complex, multi-step process that begins with uroporphyrinogen
[, the common precursor to all natural tetrapyrroles like heme and chlorophyll.[1] The pathway
from the intermediate sirohydrochlorin involves four key enzymatic steps.[17]
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Caption: Key enzymatic steps in the biosynthesis of Coenzyme F430.
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Precursor Formation: The pathway starts with uroporphyrinogen I, which is converted to
sirohydrochlorin.[1]

Nickel Insertion: The chelatase enzyme ChiX (also referred to as CfbA) catalyzes the
insertion of a Ni2* ion into the sirohydrochlorin macrocycle.[1][18]

Amidation: The ATP-dependent enzyme CfbE converts the acetate side chains on rings A
and C into acetamide groups, forming nickel(ll)-sirohydrochlorin a,c-diamide.[1]

Reduction and Ring E Formation: The CfbCD enzyme complex performs a six-electron
reduction of the macrocycle, which leads to the formation of the y-lactam ring E, yielding the
intermediate seco-F430.[1][17]

Ring F Closure: In the final step, the ATP-dependent enzyme CfbB (Coenzyme F430
synthetase) catalyzes the closure of the carbocyclic ring F, completing the synthesis of
Coenzyme F430.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cofactor F430 - Wikipedia [en.wikipedia.org]

2. Issue:Estimation of methanogenesis by quantification of coenzyme F430 in marine
sediments : Geochemical Journal [geochemical-journal.jp]

3. cofactor F430 | C42H51N6NiO13- | CID 129011022 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. Preparation of coenzyme F430 biosynthetic enzymes and intermediates - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Purified methyl-coenzyme-M reductase is activated when the enzyme-bound coenzyme
F430 is reduced to the nickel(l) oxidation state by titanium(lll) citrate - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://en.wikipedia.org/wiki/Cofactor_F430
https://en.wikipedia.org/wiki/Cofactor_F430
https://www.researchgate.net/publication/382430666_Preparation_of_coenzyme_F430_biosynthetic_enzymes_and_intermediates
https://en.wikipedia.org/wiki/Cofactor_F430
https://en.wikipedia.org/wiki/Cofactor_F430
https://pmc.ncbi.nlm.nih.gov/articles/PMC5337119/
https://en.wikipedia.org/wiki/Cofactor_F430
https://www.benchchem.com/product/b1261754?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Cofactor_F430
https://geochemical-journal.jp/papers/view/1860
https://geochemical-journal.jp/papers/view/1860
https://pubchem.ncbi.nlm.nih.gov/compound/cofactor-F430
https://pubchem.ncbi.nlm.nih.gov/compound/cofactor-F430
https://pubmed.ncbi.nlm.nih.gov/39155109/
https://pubmed.ncbi.nlm.nih.gov/39155109/
https://pubmed.ncbi.nlm.nih.gov/9030728/
https://pubmed.ncbi.nlm.nih.gov/9030728/
https://pubmed.ncbi.nlm.nih.gov/9030728/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. The magnetic properties of the nickel cofactor F430 in the enzyme methyl-coenzyme M
reductase of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nim.nih.gov]

7. An extended-X-ray-absorption-fine-structure (e.x.a.f.s.) study of coenzyme F430 from
Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nim.nih.gov]

8. An extended-X-ray-absorption-fine-structure (e.x.a.f.s.) study of coenzyme F430 from
Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nim.nih.gov]

9. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of
Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nim.nih.gov]

10. pnas.org [pnas.org]

11. Spectroscopic and Computational Studies of Reduction of the Metal versus the
Tetrapyrrole Ring of Coenzyme F430 from Methyl-Coenzyme M Reductase - PMC
[pmc.ncbi.nlm.nih.gov]

12. pubs.acs.org [pubs.acs.org]

13. Solution-State Structure of Native Coenzyme F430 by NMR Methods -Bulletin of the
Korean Chemical Society | Korea Science [koreascience.kr]

14. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme
M reductase - PMC [pmc.ncbi.nlm.nih.gov]

15. m.youtube.com [m.youtube.com]
16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

17. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC
[pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Coenzyme Factor F430: A Comprehensive Structural
and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261754#what-is-the-structure-of-coenzyme-factor-
f430]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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